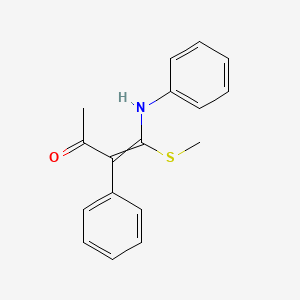![molecular formula C13H16OSSi B14351031 {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane CAS No. 94019-79-1](/img/structure/B14351031.png)
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a benzothiophene moiety linked to a trimethylsilane group through an ethenyl ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 1-benzothiophene-3-carboxylic acid derivatives with trimethylsilyl reagents. One common method is the reaction of 1-benzothiophene-3-yl acetylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to dihydrobenzothiophene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane involves its interaction with various molecular targets and pathways. The benzothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activities. The trimethylsilyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzothiophene-3-carboxylic acid: A precursor in the synthesis of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane).
Trimethylsilyl chloride: A reagent used in the synthesis of various organosilicon compounds.
Benzothiophene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its combination of a benzothiophene moiety and a trimethylsilyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
94019-79-1 |
|---|---|
Molekularformel |
C13H16OSSi |
Molekulargewicht |
248.42 g/mol |
IUPAC-Name |
1-(1-benzothiophen-3-yl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C13H16OSSi/c1-10(14-16(2,3)4)12-9-15-13-8-6-5-7-11(12)13/h5-9H,1H2,2-4H3 |
InChI-Schlüssel |
TVTIIVOPTCTWEE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)C1=CSC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


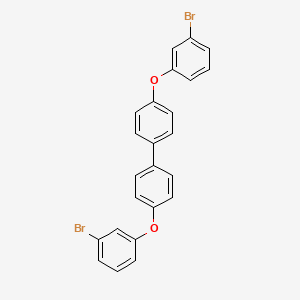

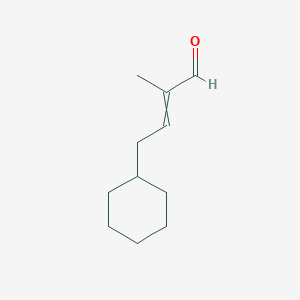
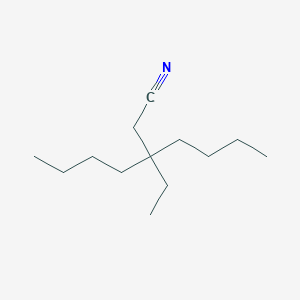
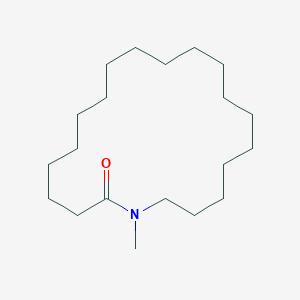
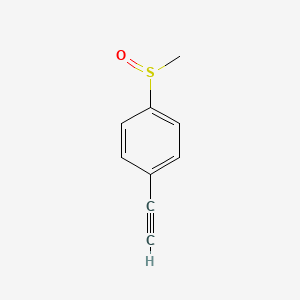
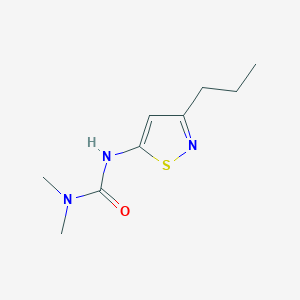
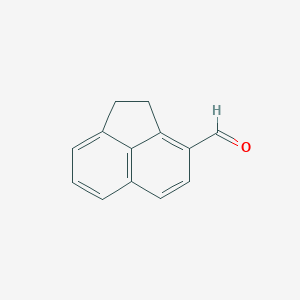
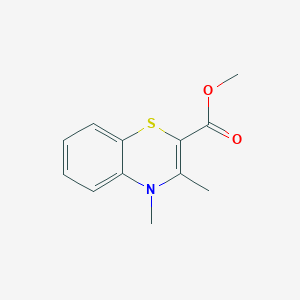
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
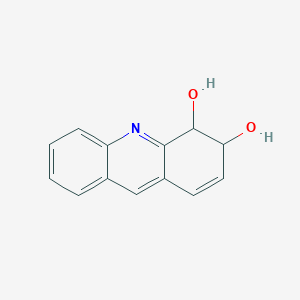
![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
